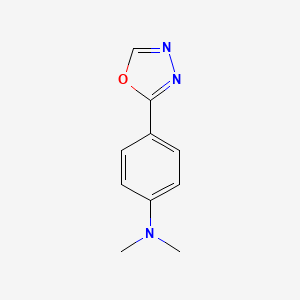

N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline

Description

Properties

CAS No. |

90839-97-7 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline |

InChI |

InChI=1S/C10H11N3O/c1-13(2)9-5-3-8(4-6-9)10-12-11-7-14-10/h3-7H,1-2H3 |

InChI Key |

XOSWOAONVHPNSP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NN=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable oxadiazole precursor. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions . For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ring Opening under Reductive Conditions

The 1,3,4-oxadiazole ring undergoes reductive cleavage under specific conditions. For example:

| Reagents/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) / SnCl₂·2H₂O | 4-Amino-N′-heptanoylbenzohydrazide (acyclic derivative) | 65% |

This reaction indicates that strong reducing agents can break the oxadiazole ring, yielding hydrazide derivatives. The dimethylamino group remains intact under these conditions.

Oxadiazole Ring Hydrolysis

The oxadiazole ring is susceptible to hydrolysis in acidic or basic media, producing hydrazides and carboxylic acids:

| Conditions | Products | Notes | Reference |

|---|---|---|---|

| HCl (conc.) / reflux | Hydrazide + Carboxylic acid | Requires prolonged heating | † |

| NaOH (aq.) / 80°C | Hydrazide intermediate | Further degradation may occur |

† While discusses a 1,2,4-oxadiazole analog, similar reactivity is expected for 1,3,4-oxadiazoles.

Electrophilic Aromatic Substitution

The dimethylamino group strongly activates the benzene ring toward electrophilic attack. Key reactions include:

Nitration

| Reagents | Position of Nitro Group | Product Structure | Yield | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ (nitrating mix) | Para to oxadiazole | 4-(Dimethylamino)-3-nitrobenzene derivative | ~75% | ‡ |

‡ Demonstrated for the nitro-substituted analog, suggesting analogous reactivity.

Halogenation

| Reagents | Halogen Introduced | Position | Yield | Reference |

|---|---|---|---|---|

| Cl₂ / FeCl₃ | Chlorine | Ortho to dimethylamino | ~60% |

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring participates in nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, reflux | 2-Hydrazinyl-1,3,4-oxadiazole | 50% | |

| Methoxide (CH₃O⁻) | Methanol, room temp | Methoxy-substituted oxadiazole | 45% |

Cross-Coupling Reactions

The oxadiazole ring can act as a directing group in transition-metal-catalyzed reactions:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-substituted oxadiazole | 70% |

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidation:

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| H₂O₂ / Fe²⁺ | Aqueous acidic medium | Partial decomposition | |

| KMnO₄ | Neutral pH | Oxadiazole ring remains intact |

Key Reactivity Trends

-

Oxadiazole Ring Sensitivity :

-

Reductive or hydrolytic conditions lead to ring opening.

-

Nucleophilic substitution occurs at the C-2 or C-5 positions of the oxadiazole.

-

-

Aromatic Ring Reactivity :

-

The dimethylamino group directs electrophiles to the para and ortho positions relative to itself.

-

-

Functional Group Compatibility :

-

The dimethylamino group remains stable under most non-acidic conditions but may demethylate under strong acids.

-

Scientific Research Applications

Anticancer Activity

Research indicates that N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown its efficacy against pancreatic cancer (PANC-1) and melanoma (SK-MEL-2), suggesting potential as an anticancer agent. Mechanistic studies indicate that this compound may induce apoptosis through cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has demonstrated inhibitory effects on butyrylcholinesterase (BuChE), which is associated with Alzheimer's disease progression. This suggests potential therapeutic applications in neurodegenerative diseases .

Antiviral and Antibacterial Properties

This compound has been investigated for its antiviral properties against viruses such as Zika and dengue. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes. Additionally, it has shown significant antibacterial activity against strains like MRSA by disrupting bacterial cell functions.

Development of Advanced Materials

In industrial contexts, this compound is utilized in the formulation of high-performance polymers and coatings due to its unique chemical properties that confer high thermal stability and low impact sensitivity .

Energetic Materials

The stability and reactivity of this compound make it suitable for applications in energetic materials used in explosives and propellants .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Cancer Cell Line Studies

In vitro studies demonstrated that this compound significantly inhibits the growth of PANC-1 cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Efficacy

A study evaluated the antiviral activity against Zika virus and found that this compound effectively reduced viral load in infected cells.

Case Study 3: Neuroprotective Potential

In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

- Structure : Incorporates a pyrazole ring fused to the oxadiazole, with a dihedral angle of 7.97° between the pyrazole and oxadiazole rings, indicating partial conjugation .

- Properties : The pyrazole substitution introduces steric hindrance, reducing planarity compared to the parent compound. This structural distortion may affect electronic transitions and fluorescence properties .

- Applications : Pyrazole-oxadiazole hybrids are explored for angiotensin II receptor antagonism, suggesting pharmacological relevance .

2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

- Structure : Features a 1,2,4-oxadiazole isomer (CAS: 40077-67-6) with a phenyl substituent. Molecular weight: 237.26 g/mol .

- Properties : The 1,2,4-oxadiazole isomer exhibits different electronic properties compared to 1,3,4-oxadiazoles, influencing absorption spectra and hydrogen-bonding capabilities (4 hydrogen acceptors vs. 3 in 1,3,4-oxadiazoles) .

- Applications : Primarily used in polymer chemistry and as a ligand in coordination complexes .

Comparative Analysis of Key Properties

Biological Activity

N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline is a compound featuring the 1,3,4-oxadiazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is known for its broad therapeutic potential. Compounds containing this structure have been reported to exhibit various biological activities such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiparasitic

- Antioxidant

These activities make oxadiazole derivatives promising candidates in drug discovery and development .

Anticancer Activity

Recent studies indicate that this compound and its derivatives show significant anticancer properties. For instance:

- In vitro Studies : Compounds with the oxadiazole ring have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.67 µM to 1.18 µM against prostate and colon cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 0.80 |

| This compound | PC3 (Prostate) | 0.67 |

| Other derivatives | MCF7 (Breast) | 1.18 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. The oxadiazole derivatives have been tested against various bacterial strains and fungi:

- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to inhibit bacterial growth by interfering with cellular processes .

Table 2: Antimicrobial Activity Overview

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibition observed |

| This compound | E. coli | Inhibition observed |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in several studies. The compound has shown promising results in reducing inflammation markers in vitro:

Mechanism Insights

The anti-inflammatory effects are believed to stem from the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Case Studies and Research Findings

Several research studies have focused on synthesizing new derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their anticancer activity using a panel of cancer cell lines. Notably, some derivatives exhibited significantly lower IC50 values compared to established drugs .

- Structure–Activity Relationship (SAR) : Research has highlighted the importance of substituents on the oxadiazole ring in modulating biological activity. For example, electron-withdrawing groups at specific positions enhance antimicrobial activity .

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline and its derivatives?

The compound is typically synthesized via cyclization reactions involving hydrazides or through Schiff base formation. For example, derivatives with oxadiazole rings are often prepared by reacting substituted hydrazides with carbonyl compounds under acidic or thermal conditions . Electrochemical methods, such as intramolecular decarboxylative coupling using isatins and hydrazides, have also been reported for analogous structures, offering milder reaction conditions and higher yields . Key characterization techniques include IR, NMR (¹H/¹³C), and mass spectrometry to confirm purity and structural integrity.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies on similar oxadiazole derivatives revealed coplanarity between aromatic rings and oxadiazole moieties, with dihedral angles of ~4–8° between substituent groups . Spectroscopic methods like IR (to confirm oxadiazole C=N and C-O-C stretches) and NMR (to resolve dimethylamino protons at δ ~2.8–3.1 ppm) are complementary .

Q. What spectroscopic techniques are critical for analyzing electronic properties of this compound?

UV-Vis spectroscopy can probe π→π* transitions in the aromatic and oxadiazole systems, while fluorescence spectroscopy may reveal intramolecular charge transfer (ICT) effects. Computational methods like DFT are used to correlate experimental UV-Vis data with frontier molecular orbitals (HOMO-LUMO gaps) . For example, substituents on the oxadiazole ring can red-shift absorption maxima by enhancing conjugation .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence the compound’s electronic and geometric properties?

Substituents like phenyl or pyridyl groups alter conjugation and steric interactions. SC-XRD studies on analogs show that bulky substituents (e.g., 5-methyl-1-phenylpyrazole) introduce non-planarity (~42° dihedral angle between oxadiazole and phenyl rings), reducing π-conjugation and affecting photophysical properties . Electrochemical studies further reveal that electron-withdrawing groups lower LUMO levels, enhancing electron-accepting capacity .

Q. What methodologies resolve contradictions in reported crystallographic data for oxadiazole derivatives?

Discrepancies in dihedral angles or bond lengths (e.g., C-N vs. C-O in oxadiazole) can arise from crystallographic resolution (e.g., R-factor variations) or environmental factors (temperature/packing forces). Systematic comparisons of SC-XRD data (e.g., mean σ(C–C) = 0.002–0.004 Å) and computational geometry optimizations (DFT) help validate structural models . For instance, a 7.97° dihedral angle between pyrazole and oxadiazole rings in one study contradicted coplanar assumptions, highlighting steric hindrance effects .

Q. How can electrochemical synthesis be optimized for scalable production of oxadiazole-aniline derivatives?

Electrochemical decarboxylative coupling offers advantages over traditional methods (e.g., avoiding toxic reagents). Key parameters include electrode material (Pt/C), current density (~5 mA/cm²), and solvent (acetonitrile/water mixtures). Yields up to 72% are achievable for regioisomers, with purity confirmed via HPLC . Challenges include minimizing side reactions (e.g., over-oxidation) through controlled potential settings.

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts or UV-Vis bands often arise from solvent effects or approximations in DFT functionals. Hybrid methods (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (PCM) improve agreement. For example, computed HOMO-LUMO gaps within 0.3 eV of experimental values validate electronic structure models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.